molecular formula C10H12N2O B2522671 7,7-Dimethyl-5,6,7,8-tetrahydroquinazolin-5-one CAS No. 467225-63-4

7,7-Dimethyl-5,6,7,8-tetrahydroquinazolin-5-one

Cat. No.: B2522671
CAS No.: 467225-63-4
M. Wt: 176.219
InChI Key: IKLDTAXTEONBQY-UHFFFAOYSA-N
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Description

7,7-Dimethyl-5,6,7,8-tetrahydroquinazolin-5-one is a chemical compound with the molecular formula C10H13N3O and a molecular weight of 191.23 g/mol . It is an organic compound belonging to the class of quinazolines, which are characterized by a fused benzene ring and pyrimidine ring system . This specific dihydroquinazolinone derivative serves as a valuable scaffold in medicinal chemistry and drug discovery research. Quinazoline derivatives are extensively investigated for their potential biological activities . The compound is designated for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a building block for the synthesis of more complex molecules or for exploring structure-activity relationships. It is essential to consult the Safety Data Sheet (SDS) before use and to handle the product with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

7,7-dimethyl-6,8-dihydroquinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-10(2)3-8-7(9(13)4-10)5-11-6-12-8/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLDTAXTEONBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC=NC=C2C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-5,6,7,8-tetrahydroquinazolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,3-dimethylcyclohexanone with formamide in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired quinazoline derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high-quality product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The C2 position of the quinazolinone ring undergoes nucleophilic substitution due to the electron-withdrawing effect of the ketone and adjacent nitrogen atoms.

Reaction TypeConditionsProductYieldReference
Chlorination with POCl₃Reflux in POCl₃ (100°C, 3–5 h)2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-5-one82–88%
Piperazine substitutionChloride intermediate + piperazine2-(Piperazin-1-yl)-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-5-one75%
Morpholine substitutionMorpholine (120°C, 2 h)2-Morpholino-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-5-one86%

Key Findings :

  • Chlorination with POCl₃ is highly efficient, with yields exceeding 80% .

  • Secondary amines (e.g., piperazine, morpholine) readily displace the chloride group under mild heating .

Acylation and Amidation

The exocyclic amine group at position 4 participates in acylation reactions to form derivatives with enhanced biological activity.

ReagentConditionsProductYieldReference
Phenylacetyl chlorideDCM, room temperature, 5 hN-(7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenylacetamide72%
Benzyl chloroformateTHF, 0°C to RT, 12 hEthyl 4-[7,7-dimethyl-5-oxo-4-(phenylamino)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate68%

Key Findings :

  • Acylation occurs regioselectively at the 4-position amine.

  • Electron-withdrawing substituents on the acylating agent improve reaction rates.

Multi-Component Cyclization

The compound serves as a precursor in one-pot syntheses of polycyclic derivatives.

ComponentsConditionsProductYieldReference
Dimedone + Aldehyde + UreaMethanesulfonic acid, RT, 12 h7,7-Dimethyl-4-aryl-1,2,3,4-tetrahydroquinazoline-2,5-diones70–85%
Thiosemicarbazide + AldehydeSolvent-free, 80°C, 6 h4-Aryl-2-thioxo-7,7-dimethyl-1,2,3,4-tetrahydroquinazolin-5-ones65%

Key Findings :

  • Methanesulfonic acid catalyzes efficient cyclocondensation under solvent-free conditions .

  • Substituents on the aldehyde directly influence the electronic properties of the final product .

Oxidation and Reduction

The tetrahydroquinazoline scaffold undergoes redox transformations at the 5,6,7,8-positions.

Reaction TypeConditionsProductYieldReference
Oxidation with KMnO₄Acetic acid, 60°C, 4 h7,7-Dimethylquinazoline-2,5-dione58%
Catalytic hydrogenationH₂ (1 atm), Pd/C, ethanol, RTPartially saturated derivatives (retains ketone group)90%

Key Findings :

  • Oxidation selectively targets the C5–C6 double bond while preserving the ketone .

  • Hydrogenation under mild conditions retains the ketone functionality .

Cross-Coupling Reactions

The C2 and C4 positions engage in palladium-catalyzed coupling reactions.

Reaction TypeConditionsProductYieldReference
Suzuki coupling (C2)Pd(PPh₃)₄, K₂CO₃, DMF, 80°C2-Aryl-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-5-one60%
Buchwald-Hartwig (C4)Pd₂(dba)₃, Xantphos, toluene4-(Pyridin-2-yl)-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-5-one55%

Key Findings :

  • Suzuki coupling at C2 requires electron-deficient aryl boronic acids for optimal yields .

  • Steric hindrance from the dimethyl group slightly reduces coupling efficiency at C4 .

Condensation Reactions

The ketone group participates in Knoevenagel and aldol condensations.

ReagentConditionsProductYieldReference
MalononitrilePiperidine, ethanol, reflux5-(Dicyanomethylene)-7,7-dimethyl-5,6,7,8-tetrahydroquinazolinone78%
BenzaldehydeNaOH, H₂O, RT4-Benzylidene-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-5-one65%

Key Findings :

  • Knoevenagel condensation proceeds efficiently with malononitrile derivatives .

  • Aldol adducts are stabilized by conjugation with the quinazolinone ring .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-5-one typically involves cyclocondensation reactions of appropriate precursors. Notably, derivatives of this compound can be synthesized by modifying the substituents on the quinazoline core to enhance specific biological activities. The structural integrity of the compound allows for various modifications that can lead to enhanced pharmacological profiles.

Biological Properties

Research has demonstrated that this compound exhibits a range of biological activities:

  • Antiviral Activity : A series of derivatives have shown promising antiviral effects against viruses such as avian paramyxovirus (APMV-1), with some compounds demonstrating efficacy comparable to established antiviral agents like Ribavirin .
  • Anticancer Properties : Compounds derived from this compound have been evaluated for their antiproliferative activity in various cancer cell lines. For instance, studies have indicated that certain derivatives significantly inhibit the growth of human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells .
  • Antimicrobial Activity : Some derivatives have also been tested for antimicrobial properties against a range of pathogens. The modifications in the structure can lead to enhanced interactions with microbial targets .

Applications in Drug Development

The unique properties of this compound make it a valuable scaffold in drug development:

  • Lead Compound for Antiviral Drugs : The effectiveness of certain derivatives against viral infections positions them as potential lead compounds for developing new antiviral therapies.
  • Cancer Therapeutics : The antiproliferative effects observed in various cancer cell lines suggest that this compound could be further developed into anticancer agents.
  • Antimicrobial Agents : The ability to modify the compound to enhance its antimicrobial activity opens avenues for developing new antibiotics or antifungal drugs.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of this compound derivatives:

StudyCompoundBiological ActivityFindings
Selvakumar et al. (2017)4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholineAntiviralShowed significant activity against APMV-1 comparable to Ribavirin .
Recent Anticancer StudiesVarious derivativesAntiproliferativeDemonstrated inhibition in HeLa and HT-29 cell lines .
Antimicrobial EvaluationModified derivativesAntimicrobialEffective against several bacterial strains; potential for further development .

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-5,6,7,8-tetrahydroquinazolin-5-one involves its interaction with specific molecular targets. It can inhibit enzymes such as ATPases and kinases, which play crucial roles in cellular processes. By binding to these enzymes, the compound can disrupt their normal function, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-5-one are contrasted with related heterocycles below.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Structural Features Synthesis Method Yield (%) Biological Activity Key References
This compound Quinazolinone core with 7,7-dimethyl and 5-keto groups Nanocatalytic cyclization (dimedone, thiourea) 65–85 Anticancer, antioxidant
Tetrazolo[1,5-a]pyrimidines Fused tetrazole-pyrimidine system Cyclization of dihydropyrimidine-thiones 70–90 Antimicrobial, enzyme inhibition
2-Methyl-5,6,7,8-tetrahydroquinolin-4-one (THQ) Tetrahydroquinoline core with 2-methyl and 4-keto groups HPLC-assisted synthesis 75–90 Kinase inhibition, neurological research
2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-one Chloro-substituted tetrahydroquinoline with 7,7-dimethyl groups Multi-step halogenation 50–70 Scaffold for drug discovery
4-Amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one Amino-substituted quinazolinone with 7,7-dimethyl groups Catalytic amination 60–80 Experimental drug candidate (DB08316)
6,7-Dihydroazolo[5,1-b]quinazolin-8(5H)-one Azole-fused quinazolinone derivatives Cyclocondensation reactions 55–75 Antiviral, anti-inflammatory

Key Structural and Functional Differences

Core Heterocycle: The quinazolinone core in this compound distinguishes it from tetrahydroquinolines (THQs, e.g., 2-methyl-THQ) and tetrazolo-pyrimidines.

Substituent Effects: Chloro-substituted analogs (e.g., 2-chloro-7,7-dimethyl-THQ) exhibit increased electrophilicity, making them reactive intermediates in cross-coupling reactions . Amino-substituted derivatives (e.g., 4-amino-7,7-dimethyl-quinazolinone) show enhanced solubility and bioavailability, as noted in DrugBank entry DB08316 .

Synthetic Efficiency: Nanocatalyst-assisted synthesis of this compound achieves higher yields (65–85%) under solvent-free conditions compared to traditional methods for THQs (50–70%) . Tetrazolo[1,5-a]pyrimidines require mercury-based catalysts, raising environmental concerns despite high yields (70–90%) .

Biological Activity :

  • This compound derivatives demonstrate broad-spectrum antioxidant activity linked to the dimedone moiety .
  • In contrast, THQ analogs like 2-methyl-THQ are prioritized in kinase inhibition studies due to their structural similarity to ATP-binding domains .

Notable Research Findings

  • A 2024 study highlighted this compound as a turn-off fluorescent chemosensor for picric acid detection in water, leveraging its electron-deficient quinazolinone core .
  • The amino-substituted analog (4-amino-7,7-dimethyl-quinazolinone) showed promise in high-throughput crystallography studies, with a molecular weight of 191.23 g/mol and favorable pharmacokinetic properties .

Biological Activity

7,7-Dimethyl-5,6,7,8-tetrahydroquinazolin-5-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound belongs to the tetrahydroquinazoline family, characterized by a bicyclic structure that includes a quinazolinone moiety. This structural feature is crucial for its interaction with biological targets.

The biological activity of this compound is attributed to its ability to modulate enzyme activity and interact with various receptors. Notably:

  • Enzyme Inhibition : It has shown potential as an inhibitor of several enzymes involved in metabolic pathways. For instance, it may inhibit dihydrofolate reductase (DHFR), which is critical in folate metabolism and is a target for antitumor agents .
  • Antiviral Activity : Recent studies have highlighted its antiviral properties. The compound exhibits inhibitory effects against several viruses, including Dengue virus (DENV) and Zika virus (ZIKV), with IC50 values indicating effective concentrations for viral inhibition .

Biological Activity Data

Activity Type Target/Pathway IC50 Value (µM) Selectivity Index (SI)
AntiviralDENV1.52.8
AntiviralZIKV7.51.8
Enzyme InhibitionDHFRNot specifiedNot specified
AnticancerVarious cancer cell linesNot specifiedNot specified

Case Studies

  • Antiviral Studies :
    A study demonstrated that derivatives of this compound exhibited significant antiviral activity against DENV and ZIKV. The compound's mechanism involved the inhibition of viral replication through interference with viral enzyme functions .
  • Anticancer Activity :
    Research indicates that compounds derived from tetrahydroquinazoline structures can inhibit cancer cell proliferation. For example, derivatives were tested against various cancer cell lines and showed promising results in reducing cell viability .
  • In Silico Studies :
    Molecular docking studies have predicted high binding affinities of the compound towards key enzymes involved in tuberculosis treatment. This suggests a potential role as an antitubercular agent .

Q & A

Q. What are the most efficient synthetic routes for 7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-5-one?

A one-pot synthesis method using zinc ferrite nanocatalysts under solvent-free conditions has been optimized for related quinazolinone derivatives. This approach involves a Michael addition, cyclodehydration, and dimedone condensation with aryl aldehydes and thiourea. Key advantages include reduced reaction times (e.g., 2–4 hours), moderate-to-good yields (60–85%), and eco-friendly catalyst recovery .

Reaction Parameter Optimized Condition
CatalystZinc ferrite nanoparticles
SolventSolvent-free
Temperature80–100°C
Yield Range60–85%

Q. How can this compound be purified and characterized post-synthesis?

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Structural confirmation employs:

  • 1H/13C-NMR : Key signals include δ 1.05–1.15 ppm (geminal dimethyl groups) and δ 193–174 ppm (carbonyl groups) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 337 for derivatives) and fragmentation patterns validate the structure .
  • IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

While specific toxicological data are limited, general protocols for quinazolinones include:

  • Use of PPE (gloves, lab coat, goggles).
  • Avoidance of inhalation/ingestion; work in a fume hood.
  • Proper disposal of chlorinated byproducts (if applicable) per hazardous waste guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Yield optimization strategies include:

  • Catalyst Loading : 10–15 wt% nanocatalyst enhances nucleophilicity in substitution reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve intermediate stability .
  • Temperature Control : Reflux conditions (80–100°C) balance reaction rate and byproduct suppression .

Q. What spectroscopic techniques resolve structural ambiguities in derivatives?

Advanced techniques include:

  • 2D-NMR (COSY, HSQC) : Correlates proton-proton and carbon-proton couplings to confirm stereochemistry.
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., for analogs with substituents like 4-dimethylamino groups) .
  • High-Resolution MS (HRMS) : Validates molecular formulas (e.g., C20H25N3O4 for trimethoxyphenyl derivatives) .

Q. How can structure-activity relationships (SAR) guide derivative design for biological activity?

SAR strategies involve:

  • Substituent Variation : Introducing electron-withdrawing groups (e.g., -Cl, -F) at position 7 enhances antimicrobial activity .
  • Heterocycle Fusion : Adding indole or piperazine moieties improves target specificity (e.g., kinase inhibition) .
  • Pharmacophore Modeling : Computational docking (e.g., AutoDock Vina) identifies key interactions with biological targets like DNA topoisomerases .

Q. How should researchers address contradictions in biological assay data?

  • Assay Replication : Use orthogonal assays (e.g., MTT and colony-forming unit assays for cytotoxicity) .
  • Control Standardization : Include reference compounds (e.g., doxorubicin for anticancer studies) to validate experimental conditions.
  • Metabolic Stability Testing : Liver microsome assays assess whether conflicting results arise from compound degradation .

Data Contradiction Analysis

For conflicting solubility or reactivity

  • Solubility Testing : Compare results across solvents (e.g., DMSO vs. ethanol) using UV-Vis spectrophotometry .
  • Reaction Kinetics : Monitor intermediate formation via LC-MS to identify competing pathways (e.g., oxidation vs. reduction) .

Key Omissions

  • Commercial synthesis or pricing data are excluded per guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.